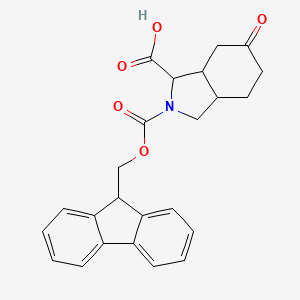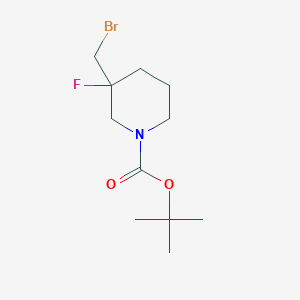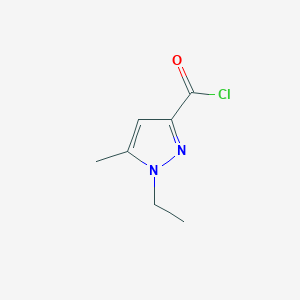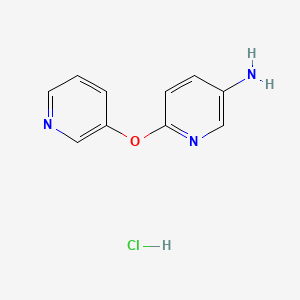
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is C24H23NO5 . More detailed structural information can be found on databases like PubChem .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molar mass of 405.44312 .Scientific Research Applications
Application in Solid-Phase Peptide Synthesis
2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is utilized in the solid-phase synthesis of peptides. This approach is particularly advantageous for synthesizing peptides with specific sequences. For example, Hsieh et al. (1998) demonstrated the use of dihydropyran-2-carboxylic acid, a similar compound, as a bifunctional linker in the solid-phase synthesis of peptide alcohols via the Fmoc strategy, highlighting its effectiveness in synthesizing Octreotide (Hsieh, Wu, & Chen, 1998).
In Peptidomimetic Chemistry
The synthesis and application of Fmoc-protected amino acids like morpholine-3-carboxylic acid, which can be produced through a short and practical synthetic route, have shown compatibility with solid-phase peptide synthesis. This suggests potential applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Facilitating Non-Covalent Interactions in Peptides
The unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This demonstrates the potential of such compounds in facilitating non-covalent interactions within peptides, thus enhancing their structural and functional diversity (Nowick et al., 2000).
Use in Bioorganic Chemistry
The advancements in Fmoc solid phase peptide synthesis, including the use of various solid supports, linkages, and understanding of solvation conditions, have expanded its applications in bioorganic chemistry. Fields and Noble (2009) discussed how these advancements have led to impressive syntheses of biologically active peptides and proteins, showcasing the diverse applications of Fmoc amino acids in this field (Fields & Noble, 2009).
In Nonlinear Optical (NLO) Chromophore Synthesis
The synthesis of nonlinear optical (NLO) chromophores using protected ω-secondary amino carboxylic acids, such as Fmoc, highlights another application. Huang et al. (2000) demonstrated the effective use of Fmoc in the convergent synthesis of protected monomers containing NLO chromophores, revealing its utility in developing advanced materials (Huang, Zhang, Dalton, & Weber, 2000).
Development of Functional Materials
Fmoc-modified amino acids and short peptides possess unique self-assembly features, making them valuable in the fabrication of functional materials. Their applications span across cell cultivation, bio-templating, optical, drug delivery, catalytic, and therapeutic properties, as discussed by Tao et al. (2016) (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Mechanism of Action
The mechanism of action of 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid is not specified in the search results. Its use in scientific research suggests it may have various mechanisms of action depending on the context.
Safety and Hazards
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-15-10-9-14-12-25(22(23(27)28)20(14)11-15)24(29)30-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14,20-22H,9-13H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBTBHADOYGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)



![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)

